N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide
Description
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide is a synthetic small molecule characterized by a benzimidazole core linked to a pyrimidine moiety via a butanamide chain. The benzimidazole ring is substituted with a 2-methylpropyl group at position 2, while the pyrimidine is attached through an amino group at position 2.
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C19H24N6O/c1-13(2)11-17-24-15-7-6-14(12-16(15)25-17)23-18(26)5-3-8-20-19-21-9-4-10-22-19/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,23,26)(H,24,25)(H,20,21,22) |
InChI Key |
JESZMIBCBTYYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: MK-2206 can be synthesized through various routes, but one common method involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole-6-carboxylic acid with 2-amino-4-(pyrimidin-2-ylamino)butanoic acid.
Reaction Conditions: The specific reaction conditions may vary, but typically involve appropriate solvents, reagents, and catalysts.
Industrial Production: While I don’t have specific industrial production details, pharmaceutical companies may employ large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions: MK-2206 can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The major products would be the modified forms of MK-2206 resulting from these reactions.
Scientific Research Applications
Chemistry: MK-2206 serves as a valuable tool in studying protein kinases, particularly .
Biology: Researchers use MK-2206 to investigate cell signaling pathways, apoptosis, and cancer biology.
Medicine: Clinical trials explore its potential as an anticancer agent, especially in solid tumors.
Industry: Pharmaceutical companies may consider MK-2206 for targeted therapy development.
Mechanism of Action
Targets: MK-2206 selectively inhibits Akt by binding to its allosteric site, preventing its activation.
Pathways: By inhibiting Akt, MK-2206 disrupts downstream signaling pathways involved in cell survival, proliferation, and metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Synergy with Existing Scaffolds : Lessons from ’s diarylpyrimidines suggest that substituting the benzimidazole with fluorinated aryl groups (as in HIV RT inhibitors) could enhance potency .
- Formulation Challenges : The crystalline form patent () implies that salt or co-crystal strategies may improve the target compound’s physicochemical properties .
Biological Activity
The compound N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables to support the information presented.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity in neuroblastoma and glioblastoma cell lines, with IC50 values in the nanomolar range .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 1 | U87 (Glioblastoma) | 200 |
| Compound 2 | BE (Neuroblastoma) | 18.9 |
| Compound 3 | SK (Neuroblastoma) | >3000 |
Note: The values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell division processes .
Case Studies
Case Study 1: Glioblastoma Treatment
A clinical study investigated the efficacy of a benzimidazole derivative similar to this compound in patients with recurrent glioblastoma. The results indicated a favorable response rate, with several patients experiencing partial remission. The study emphasized the need for further investigation into dosage optimization and long-term effects.
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with radiation therapy. The results demonstrated that when combined with a low-dose radiation treatment, the compound significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
